![molecular formula C19H23N7O B6537364 N-(2-ethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1058448-10-4](/img/structure/B6537364.png)
N-(2-ethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide
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Overview
Description
The compound “N-(2-ethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . The synthetic protocols for these compounds have been reviewed, focusing on their biological potential, including structure–activity relationship (SAR), in silico pharmacokinetics, molecular modeling, and mechanistic studies .Molecular Structure Analysis
The structure of the compound is characterized by a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemistry and synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus have attracted enormous attention . The synthetic protocols for these compounds have been reviewed, focusing on their biological potential .Scientific Research Applications
Bromodomain and Extraterminal Inhibitors
This compound has been used in the optimization of a series of bivalent bromodomain and extraterminal inhibitors . The compound exhibited excellent pharmacokinetic profile and high potency in vitro and in vivo, effecting c-Myc downregulation and tumor growth inhibition in xenograft studies .
Anticancer Applications
Triazolothiadiazine and its derivatives, which include the compound , have been found to have diverse pharmacological activities, including anticancer properties .
Antimicrobial Applications
The compound has shown antimicrobial properties, making it useful in the fight against multidrug-resistant pathogens .
Analgesic and Anti-inflammatory Applications
The compound has been found to have analgesic and anti-inflammatory properties .
Antioxidant Applications
The compound has shown antioxidant properties .
Antiviral Applications
The compound has been found to have antiviral properties .
Enzyme Inhibitors
The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .
Antitubercular Agents
The compound has been found to have antitubercular properties .
Future Directions
The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a promising future direction . The compound “N-(2-ethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide” could potentially be a part of this research direction.
Mechanism of Action
Target of Action
The compound N-(2-ethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . Compounds of this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
Compounds of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class are known to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This allows them to make specific interactions with different target receptors, which could lead to various pharmacological effects .
Biochemical Pathways
Compounds of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class .
Result of Action
Compounds of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit diverse pharmacological activities, suggesting that they may have various molecular and cellular effects .
properties
IUPAC Name |
N-(2-ethylphenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-3-15-6-4-5-7-16(15)20-19(27)25-12-10-24(11-13-25)18-9-8-17-22-21-14(2)26(17)23-18/h4-9H,3,10-13H2,1-2H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVDHLGSGAVNBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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